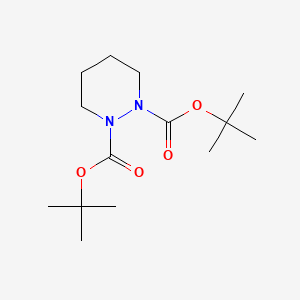
1,2-Di-Boc-piperidazine
描述
1,2-Di-Boc-piperidazine, also known by its IUPAC name ditert-butyl diazinane-1,2-dicarboxylate, is a useful research chemical with the molecular formula C14H26N2O4 and a molecular weight of 286.37 g/mol. This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms. The Boc (tert-butoxycarbonyl) groups are used to protect the nitrogen atoms during chemical reactions, making this compound a valuable intermediate in organic synthesis.
作用机制
Target of Action
Piperazine derivatives, which include 1,2-di-boc-piperidazine, are known to interact with a variety of receptors and enzymes in the body .
Mode of Action
A receptor is a cellular component that the drugs bind to and produce cellular action
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of biochemical pathways.
Pharmacokinetics
It is known that the nitrogen atom sites in piperazine derivatives serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
Result of Action
Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Di-Boc-piperidazine can be synthesized through the selective reaction of anhydrous piperazine with di-tert-butyl carbonate. This reaction typically involves the protection of one nitrogen atom in piperazine, allowing the other amine group to react . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the Boc-protected product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for research and development purposes .
化学反应分析
Types of Reactions
1,2-Di-Boc-piperidazine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected nitrogen atoms can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides or acyl chlorides, often in the presence of a base like triethylamine.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent like dichloromethane is typically used for Boc deprotection.
Major Products Formed
Substitution Reactions: The major products are typically N-substituted piperazines, depending on the substituents introduced.
Deprotection Reactions: The primary product is the free piperazine derivative, which can be further functionalized for various applications.
科学研究应用
1,2-Di-Boc-piperidazine is widely used in scientific research due to its versatility as a building block in organic synthesis. Its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Utilized in the synthesis of drug candidates, particularly those targeting central nervous system disorders and infectious diseases.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
相似化合物的比较
Similar Compounds
1-Boc-piperazine: A similar compound with only one Boc-protected nitrogen atom, used in similar synthetic applications.
Piperazine: The parent compound without Boc protection, commonly used in medicinal chemistry and drug development.
N-Methylpiperazine: A derivative with a methyl group on one nitrogen atom, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness of 1,2-Di-Boc-piperidazine
This compound is unique due to the presence of two Boc-protected nitrogen atoms, providing greater versatility in synthetic applications. This dual protection allows for selective reactions at either nitrogen atom, making it a valuable intermediate in the synthesis of complex molecules.
属性
IUPAC Name |
ditert-butyl diazinane-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16(15)12(18)20-14(4,5)6/h7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTYDPNTAVCVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
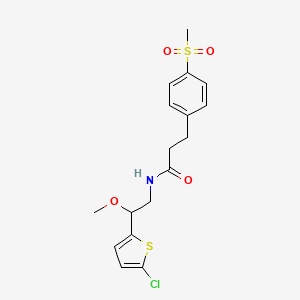
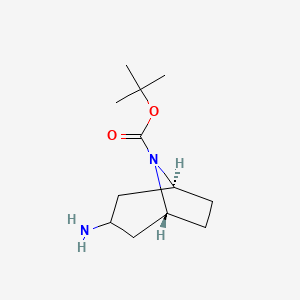
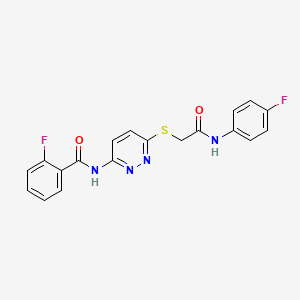
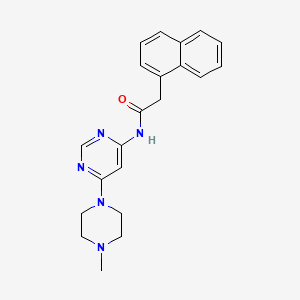
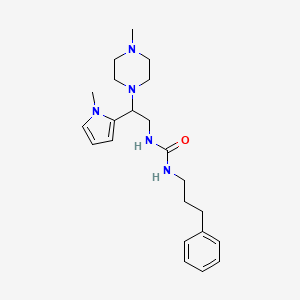
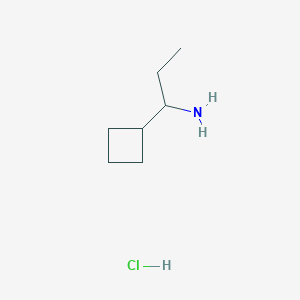

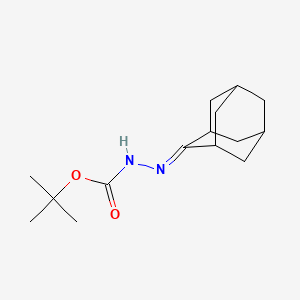
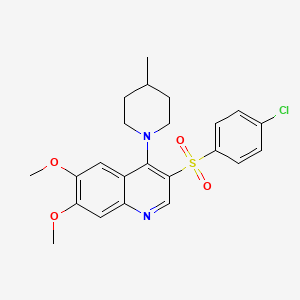
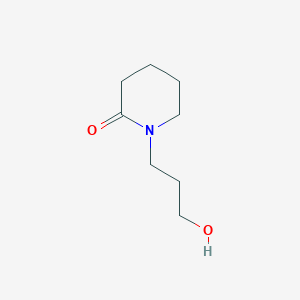
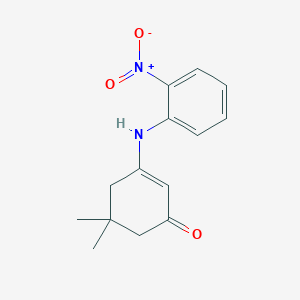
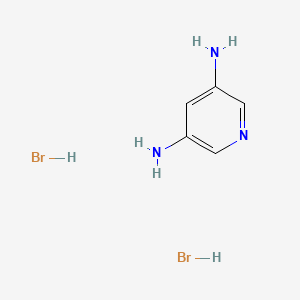
![4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2944901.png)
![4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzonitrile](/img/structure/B2944902.png)
